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Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell

proliferation, differentiation, and survival. In a significant portion of melanomas, this pathway is

constitutively activated due to mutations in the BRAF proto-oncogene, most commonly the

V600E mutation. This has led to the development of targeted therapies, including BRAF and

MEK inhibitors. While these have shown clinical efficacy, the emergence of resistance is a

major challenge.[1] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of

MEK1 and MEK2, the kinases immediately downstream of BRAF.[1][2] This technical guide

provides an in-depth overview of the role of MAP855 in the context of BRAF mutant melanoma,

summarizing key preclinical data and providing detailed experimental protocols.

Data Presentation
The following tables summarize the key quantitative data regarding the activity of MAP855 from

preclinical studies.

Table 1: In Vitro Kinase and Cell-Based Activity of MAP855[1][2]
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Assay Target/Cell Line Parameter Value (nM)

MEK1 Kinase Assay Recombinant MEK1 IC50 3

pERK Inhibition Assay A375 (BRAF V600E) EC50 5

Cell Proliferation

Assay
A375 (BRAF V600E) IC50 5

Table 2: In Vivo Efficacy of MAP855 in a BRAF Mutant Melanoma Xenograft Model[1]

Animal Model Treatment Dosage
Tumor Growth
Inhibition (%)

A375 Xenograft

(Mouse)
MAP855 30 mg/kg, p.o., b.i.d

Comparable to

trametinib

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro MEK1 Kinase Inhibition Assay
This protocol is adapted from established methods for determining the potency of MEK1

inhibitors.[3][4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAP855 against

recombinant MEK1 kinase.

Materials:

Recombinant active MEK1

Inactive ERK2 substrate (e.g., GST-ERK2)

MAP855

ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assay)
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-

glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

96-well or 384-well assay plates

Scintillation counter or luminescence plate reader

Procedure:

Prepare a serial dilution of MAP855 in DMSO.

In an assay plate, add the kinase reaction buffer.

Add the inactive ERK2 substrate to each well.

Add the diluted MAP855 or DMSO (vehicle control) to the respective wells.

Add recombinant active MEK1 to all wells except the negative control.

Pre-incubate the plate at 30°C for 15 minutes.

Initiate the kinase reaction by adding ATP (containing a tracer if radiometric).

Incubate the reaction at 30°C for 60 minutes.

Terminate the reaction (e.g., by adding EDTA).

Quantify the amount of phosphorylated ERK2. For radiometric assays, this involves

capturing the phosphorylated substrate on a filter and measuring radioactivity. For

luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

Calculate the percent inhibition for each MAP855 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell-Based pERK Inhibition Assay (Western Blot)
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This protocol describes the assessment of MAP855's ability to inhibit ERK phosphorylation in a

BRAF mutant melanoma cell line.[8][9][10][11][12]

Objective: To determine the half-maximal effective concentration (EC50) of MAP855 for the

inhibition of ERK1/2 phosphorylation in A375 cells.

Materials:

A375 human melanoma cell line (BRAF V600E)

Cell culture medium (e.g., DMEM with 10% FBS)

MAP855

DMSO (vehicle)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

or β-actin

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed A375 cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with a serial dilution of MAP855 or DMSO for 2 hours.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Load equal amounts of protein per lane and separate by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total ERK1/2 and a loading control (GAPDH or β-actin).

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2

and loading control signals.

Calculate the percent inhibition of pERK for each MAP855 concentration and determine the

EC50 value.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MAP855 in

a mouse xenograft model of human melanoma.[13][14][15][16][17]

Objective: To assess the in vivo efficacy of MAP855 in inhibiting the growth of A375 melanoma

tumors in immunodeficient mice.

Materials:
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A375 human melanoma cells

Immunodeficient mice (e.g., nude or SCID)

Matrigel (optional)

MAP855

Vehicle control (e.g., 0.5% methylcellulose)

Calipers

Animal balance

Procedure:

Culture A375 cells and harvest them during the exponential growth phase.

Resuspend the cells in PBS, optionally mixed with Matrigel.

Subcutaneously inject the cell suspension into the flank of each mouse.

Monitor the mice for tumor formation.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer MAP855 (e.g., 30 mg/kg) or vehicle control orally, twice daily.

Measure tumor volume with calipers and mouse body weight 2-3 times per week.

Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the

control group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies).

Calculate the tumor growth inhibition for the MAP855-treated group compared to the vehicle

control group.
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Click to download full resolution via product page

Caption: The MAPK signaling pathway in BRAF mutant melanoma and the inhibitory action of

MAP855.

Experimental Workflow Diagram
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Caption: A typical preclinical experimental workflow for evaluating a MEK inhibitor like MAP855.

Conclusion
MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor with demonstrated

preclinical activity against BRAF mutant melanoma.[1][2] Its efficacy in both in vitro and in vivo

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10827909?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827909?utm_src=pdf-body
https://www.benchchem.com/product/b10827909?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827909?utm_src=pdf-body
https://www.benchchem.com/product/b10827909?utm_src=pdf-body
https://www.aurigeneservices.com/sites/default/files/2022-07/Discovery-of-MAP855.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c02192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


models highlights its potential as a therapeutic agent.[1] The experimental protocols and data

presented in this guide provide a comprehensive resource for researchers in the field of

melanoma and drug development. Further investigation into the efficacy of MAP855 in models

of acquired resistance to BRAF and other MEK inhibitors is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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